molecular formula C24H21N3O2S B3733396 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide

Cat. No.: B3733396
M. Wt: 415.5 g/mol
InChI Key: QGPGSBQJJPTHDE-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Functionalization of the Quinoline Core: Introduction of the carboxamide group at the 4-position of the quinoline ring can be done using amide coupling reactions with appropriate carboxylic acid derivatives.

    Thiophene Ring Formation: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Final Coupling: The final step involves coupling the thiophene and quinoline moieties under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial activity.

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide, known for their diverse biological activities.

Uniqueness

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to its specific combination of quinoline and thiophene moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-13-7-6-8-16(11-13)20-12-18(17-9-4-5-10-19(17)26-20)23(29)27-24-21(22(25)28)14(2)15(3)30-24/h4-12H,1-3H3,(H2,25,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPGSBQJJPTHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide
Reactant of Route 2
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N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide
Reactant of Route 3
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide
Reactant of Route 4
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide
Reactant of Route 5
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide

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